![molecular formula C14H15NO4 B102645 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid CAS No. 19506-84-4](/img/structure/B102645.png)
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid (2-DIMP) is a naturally occurring organic acid derived from the amino acid tryptophan. It has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Computational Chemistry
Finally, in computational chemistry, this compound can be used to model interactions with enzymes or receptors. Simulations and molecular docking studies can predict how modifications to the compound might affect its biological activity.
These applications are based on the compound’s structure and properties, and while the current literature does not provide specific examples of research involving this exact compound , the fields mentioned above are typical areas where similar compounds are studied and applied. The potential of 2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid in these areas is vast and could lead to significant advancements in science and technology.
Mechanism of Action
Target of Action
Similar compounds, such as o-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate, have been shown to interact with theGag-Pol polyprotein .
Mode of Action
It belongs to the class of organic compounds known asphthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety and are imide derivatives of phthalic anhydrides
Result of Action
Given its potential interaction with the Gag-Pol polyprotein, it might have an impact on the function of this protein . .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWUOYPIXTMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344186 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |
CAS RN |
19506-84-4 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-METHYLPENTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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